molecular formula C6H8ClF2N3 B13473188 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride

1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride

Cat. No.: B13473188
M. Wt: 195.60 g/mol
InChI Key: RMICMBFADQXIRB-UHFFFAOYSA-N
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Description

1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride typically involves the introduction of a difluoromethyl group to a pyridazine ring. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction is highly regioselective and offers good functional group compatibility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which lacks the difluoromethyl group.

    Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring.

    Difluoromethylpyridine: A similar compound with a difluoromethyl group attached to a pyridine ring.

Uniqueness

1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is unique due to the presence of both the difluoromethyl group and the pyridazine ring. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and stability, making it a valuable compound in drug discovery and other scientific research applications .

Properties

Molecular Formula

C6H8ClF2N3

Molecular Weight

195.60 g/mol

IUPAC Name

[6-(difluoromethyl)pyridazin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H7F2N3.ClH/c7-6(8)5-2-1-4(3-9)10-11-5;/h1-2,6H,3,9H2;1H

InChI Key

RMICMBFADQXIRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CN)C(F)F.Cl

Origin of Product

United States

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